Gallium(III) bromide

Beschreibung

Historical Context and Evolution of Research

The synthesis of Gallium(III) bromide has been documented since the early 20th century. A historical method involves the direct reaction of elemental gallium with liquid bromine under a vacuum. wikipedia.org This exothermic reaction produces gaseous GaBr₃, which is then crystallized. wikipedia.org Historically, gallium metal was obtained through the electrolysis of its hydroxide (B78521) in a potassium hydroxide solution. wikipedia.org Today, it is more commonly sourced as a byproduct of aluminum and zinc production. wikipedia.org

Early research focused on its fundamental properties and synthesis. Modern research has evolved to explore its nuanced applications, particularly leveraging its Lewis acidic nature. wikipedia.orgfuncmater.com While similar to gallium(III) chloride, GaBr₃ is noted to be more reactive, a property that is sometimes a disadvantage due to the greater versatility of GaCl₃. wikipedia.orgfuncmater.com

Significance in Modern Inorganic and Organic Chemistry

This compound's primary significance in modern chemistry stems from its role as a Lewis acid. wikipedia.org A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. This property makes GaBr₃ a valuable catalyst in various organic reactions. wikipedia.orgfuncmater.com

In inorganic chemistry , the study of GaBr₃ contributes to the broader understanding of Group 13 metal halides. Its ability to form complexes is a key area of investigation. wikipedia.org this compound can accept a bromide ion to form the tetrahedral [GaBr₄]⁻ ion. wikipedia.org It can also form adducts with neutral ligands, typically resulting in a tetrahedral or trigonal bipyramidal geometry around the gallium center. wikipedia.org The electronic configuration of gallium, with a filled d-shell, allows it to act as a "soft acid" in the Hard-Soft-Acid-Base (HSAB) theory. wikipedia.org

In organic chemistry , this compound serves as a catalyst for several important transformations. funcmater.com It has been shown to be effective in:

Alkylation of aromatic compounds : It can catalyze the reaction between aromatic compounds and alkyl bromides. samaterials.comottokemi.com

Coupling reactions : A notable application is the catalysis of the coupling of indoles with phenylacetylene (B144264) to synthesize 1,1-bis(1H-3-indolyl)-1-phenylethanes. chemicalbook.comsigmaaldrich.com

Oxidative additions : Like other gallium trihalides, GaBr₃ can be used as a catalyst in the oxidative addition of organic compounds. wikipedia.orgfuncmater.com

The compound is also utilized in materials science as a precursor for producing other gallium compounds and in the synthesis of gallium-based materials for electronic applications, including high-purity applications for crystal growth in semiconductor technology. guidechem.com

Data Tables

The following tables summarize key physical and structural properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | GaBr₃ | wikipedia.orgfishersci.no |

| Molar Mass | 309.435 g/mol | wikipedia.orgfuncmater.com |

| Appearance | White, crystalline powder | wikipedia.orgsamaterials.com |

| Density | 3.69 g/cm³ | wikipedia.orgsamaterials.com |

| Melting Point | 121.5 °C (250.7 °F; 394.6 K) | wikipedia.orgsamaterials.com |

| Boiling Point | 278.8 °C (533.8 °F; 552.0 K) | wikipedia.orgfuncmater.com |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P2₁/c | materialsproject.org |

| Unit Cell Volume | 524.16 ų | wikipedia.org |

| a | 8.87 Å | wikipedia.org |

| b | 5.64 Å | wikipedia.org |

| c | 11.01 Å | wikipedia.org |

Detailed Research Findings

Recent research has further elucidated the catalytic mechanism of this compound. It has been verified that the GaBr₃ dimer can cleave unevenly to form [GaBr₄]⁻ and [GaBr₂]⁺. wikipedia.orgfuncmater.com The entire mechanism in many reactions remains a subject of study, partly because the intermediate states are not always stable enough for detailed analysis. wikipedia.orgfuncmater.com

Spectroscopic studies, such as Raman spectroscopy, have been used to characterize GaBr₃, with peaks observed at 215 cm⁻¹ corresponding to the Ga-Br stretching vibration. X-ray diffraction is a key technique to confirm the crystalline structure and the dimeric Ga₂Br₆ formation.

Compound Information

The table below lists the chemical compounds mentioned in this article and their corresponding PubChem Compound Identification (CID) numbers.

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 83477 |

| Gallium | 688 |

| Bromine | 24408 |

| Gallium(III) chloride | 25333 |

| Gallium(III) iodide | 83480 |

| Aluminum | 5284268 |

| Zinc | 3052827 |

| Potassium hydroxide | 14797 |

| Indole (B1671886) | 798 |

| Phenylacetylene | 7503 |

| 1,1-bis(1H-3-indolyl)-1-phenylethane | 9869151 |

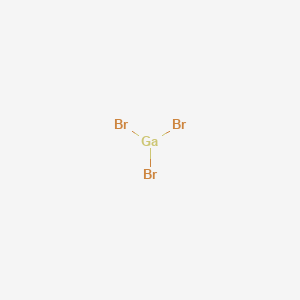

Structure

2D Structure

Eigenschaften

IUPAC Name |

gallium;tribromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ga/h3*1H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVXDMYFQIODQI-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ga+3].[Br-].[Br-].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Ga | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13450-88-9 | |

| Record name | Gallium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for Gallium Iii Bromide

Direct Synthesis from Elemental Gallium and Bromine

The most common and established method for preparing Gallium(III) bromide is through the direct reaction of elemental gallium with liquid bromine. wikipedia.org This synthesis is based on the following reaction:

2 Ga(s) + 3 Br₂(l) → 2 GaBr₃(g) wikipedia.org

The process is highly exothermic and results in gaseous GaBr₃, which is then crystallized to yield the final solid product. wikipedia.org

Precise control over reaction parameters is essential for the safe and efficient synthesis of this compound. The reaction must be conducted under anhydrous conditions, as GaBr₃ reacts exothermically with water. wikipedia.org Furthermore, the environment should be free of oxygen and grease to prevent side reactions and contamination. wikipedia.org

Key optimized parameters include:

Temperature: The reaction is typically carried out by heating gallium metal in the presence of bromine at temperatures ranging from 200°C to 250°C.

Atmosphere: To prevent oxidation and hydrolysis, the synthesis is performed under a vacuum or in an inert atmosphere, such as nitrogen or argon. wikipedia.org

Stoichiometry: A molar ratio of 2 parts gallium to 3 parts bromine is crucial for ensuring the complete conversion of the metal. Any excess bromine used in the process can be subsequently removed during the purification stage.

The formation of this compound via direct synthesis is a vigorous, exothermic reaction between the metal and the halogen. wikipedia.org The initial product is gaseous GaBr₃, which must be cooled to crystallize. wikipedia.org In the solid state, this compound exists predominantly as a dimer, Ga₂Br₆. wikipedia.org This dimeric structure is formed through bridging bromine ligands. The geometry around the gallium atom in the GaBr₃ monomer is trigonal planar, but it distorts to a roughly tetrahedral geometry upon forming the dimer. wikipedia.org While GaBr₃ is a member of the gallium trihalide group, it can also form an intermediate halide, Ga₂Br₇, though this is less common than with Gallium(III) chloride. wikipedia.org

The primary methodological challenge in the direct synthesis of GaBr₃ is managing the highly exothermic nature of the reaction. wikipedia.org Another significant challenge is the strict requirement for an anhydrous and oxygen-free environment to prevent the hydrolysis of the product.

To address these challenges and improve scalability and safety, several refinements have been developed, particularly for industrial-scale production. These include the transition from batch-wise laboratory synthesis to continuous-flow reactors. Modern industrial methods may also employ automated systems, such as robotic bromine dosing, to enhance safety and ensure reproducibility.

A comparison between typical laboratory and industrial synthesis scales highlights these refinements:

| Parameter | Laboratory Scale | Industrial Scale |

| Reactor Volume | 0.5–2 L | 500–1000 L |

| Bromine Delivery | Batch-wise | Continuous flow |

| Annual Output | 1–10 kg | 10–50 metric tons |

| Energy Consumption | 30–40 kWh/kg | 15–20 kWh/kg |

| Data adapted from industrial synthesis studies. |

Mechanistic Investigations of Formation Pathways

Purification Techniques for High-Purity this compound

Following the initial synthesis, purification is a critical step to remove unreacted starting materials and any side products. wikipedia.org High-purity GaBr₃ is essential for its applications, especially in catalysis and materials science.

Vacuum sublimation is a highly effective method for purifying crude this compound. In this process, the crude solid is heated under a high vacuum (e.g., 10⁻³ torr), causing it to sublime directly into a gas, leaving non-volatile impurities behind. The gaseous GaBr₃ then crystallizes on a cooler surface, yielding colorless, high-purity crystals. The temperature for sublimation is typically in the range of 200–250°C.

The efficiency of purification via sublimation is dependent on the temperature, as illustrated in the table below.

| Temperature (°C) | Purity (%) | Yield (%) |

| 200 | 98.2 | 85 |

| 225 | 99.1 | 92 |

| 250 | 99.5 | 88 |

| Data adapted from vacuum distillation studies. |

Recrystallization from an appropriate solvent is another key technique for purifying this compound. The choice of solvent is critical; it should readily dissolve GaBr₃ at higher temperatures but have limited solubility at lower temperatures. Ethyl acetate (B1210297) and benzene (B151609) have been noted as convenient media for this purpose, as the anhydrous halides are soluble, while the purified product can be precipitated out. cdnsciencepub.com

A specific protocol involves dissolving the crude GaBr₃ in hot toluene (B28343). As the solution slowly cools, pure monoclinic crystals of this compound precipitate, which can then be isolated. These crystals are often of sufficient quality for detailed structural analysis, such as X-ray diffraction.

Detailed Structural Elucidation of Gallium Iii Bromide and Its Aggregates

Solid-State Crystallographic Investigations

In the solid state, gallium(III) bromide forms a stable crystalline lattice. X-ray diffraction studies have been instrumental in determining its precise atomic arrangement, revealing a structure built from dimeric units.

Solid this compound crystallizes in a monoclinic system. wikipedia.orgresearchgate.net This crystal system is characterized by three unequal axes, with one angle being non-perpendicular to the others. The specific space group for GaBr₃ is P2₁/c. researchgate.net Single-crystal X-ray diffraction has provided precise unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice. wikipedia.orgresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | wikipedia.orgresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a | 8.874 Å | researchgate.net |

| b | 5.637 Å | researchgate.net |

| c | 11.006 Å | researchgate.net |

| α | 90° | wikipedia.org |

| β | 107.81° | wikipedia.orgresearchgate.net |

| γ | 90° | wikipedia.org |

| Unit Cell Volume | 524.16 ų | wikipedia.org |

| Formula Units (Z) | 4 | researchgate.net |

The fundamental building block of solid GaBr₃ is the dimer, Ga₂Br₆. wikipedia.org This structure is formed by two GaBr₃ units joining together, where two bromine atoms form bridges between the two gallium centers. This dimerization results in a significant distortion of the geometry around each gallium atom. While a hypothetical GaBr₃ monomer is trigonal planar, the gallium centers in the Ga₂Br₆ dimer adopt a distorted tetrahedral coordination. wikipedia.org Each gallium atom is bonded to two terminal bromine atoms and two bridging bromine atoms. The bridging Ga-Br bonds are typically longer than the terminal Ga-Br bonds, which is a common feature in such dimeric halide structures. The formation of these dimers is a consequence of gallium's tendency to alleviate its electron-deficient nature in the monomeric state.

Monoclinic Crystalline Architecture

Solution-Phase Spectroscopic and Diffraction Studies

The structure and speciation of this compound in solution are highly dependent on the solvent and concentration. Spectroscopic and diffraction methods have provided insight into the local coordination environment of the gallium ion.

Raman spectroscopy is a powerful technique for identifying the various gallium-bromide species present in a solution. Studies of aqueous GaBr₃ solutions have been conducted to understand the nature of the dissolved species. researchgate.netacs.org At room temperature and in aqueous solutions, the gallium ion is typically fully solvated, existing in an octahedral geometry as [Ga(H₂O)₆]³⁺. esrf.fr However, under different conditions, such as in non-aqueous solvents or at higher temperatures, other species can form. For instance, in N,N'-dimethylpropyleneurea (DMPU) solution, GaBr₃ exists as a five-coordinate complex. researchgate.net Raman spectra can detect the characteristic vibrational modes of these different species. For example, a peak at approximately 215 cm⁻¹ is associated with the Ga-Br stretching vibration. The formation of the tetrahedral tetrabromogallate anion, [GaBr₄]⁻, can also be identified by its unique Raman signature, particularly under conditions of high bromide concentration or high temperature. esrf.fr

X-ray Absorption Fine Structure (EXAFS) provides direct information about the local atomic environment of the gallium atoms, including bond distances and coordination numbers. EXAFS studies on GaBr₃ solutions complement the findings from Raman spectroscopy. researchgate.netslu.se In aqueous solutions under ambient conditions, the data are consistent with gallium being octahedrally coordinated by water molecules. esrf.fr EXAFS studies of GaBr₃ dissolved in N,N'-dimethylpropyleneurea (DMPU) revealed a five-coordinate species with three equatorial Ga-Br bonds at a distance of 2.328 Å and two axial Ga-O bonds (from the DMPU solvent) at 1.92 Å, forming a distorted trigonal bipyramidal geometry. researchgate.net Under supercritical hydrothermal conditions (T > 300°C), EXAFS data confirms the redissolution of gallium precipitates and the formation of the tetrahedral [GaBr₄]⁻ anion. esrf.fr

Raman Spectroscopy for Speciation Analysis

Gas-Phase Structural Characterization

In the gas phase, an equilibrium exists between monomeric and dimeric forms of this compound. The monomer, GaBr₃, possesses a trigonal planar geometry with D₃h symmetry, as confirmed by infrared spectroscopy of matrix-isolated species. wikipedia.orgresearchgate.net However, mass spectrometry studies indicate that the dimeric species, Ga₂Br₆, is the predominant form in the vapor phase, which crystallizes upon cooling. This suggests that even without the constraints of a crystal lattice, the formation of the dimer is energetically favorable.

Fundamental Reactivity and Mechanistic Pathways of Gallium Iii Bromide

Lewis Acidity and Basicity Characterization.wikipedia.orgnih.govuni.lu

Gallium(III) bromide is recognized as a Lewis acid, a substance that can accept an electron pair. wikipedia.org Its acidity is a key feature driving its chemical behavior and applications, particularly in catalysis. While it is considered a milder Lewis acid compared to aluminum bromide (AlBr₃), it demonstrates more versatile chemistry due to the relative ease of reducing the gallium center. wikipedia.org The Lewis acidity of gallium trihalides, including GaBr₃, has been the subject of extensive thermodynamic studies. wikipedia.org

Thermodynamic and Kinetic Studies of Donor-Acceptor Interactions.nih.govuni.lu

The interaction of this compound with various electron-pair donors (Lewis bases) has been investigated to understand the thermodynamics and kinetics of the resulting donor-acceptor complexes. These studies are crucial for quantifying its Lewis acidity and predicting its behavior in chemical reactions.

The formation of complexes between GaBr₃ and donor molecules involves the creation of a coordinate covalent bond. The stability of these complexes is influenced by both electronic and steric factors of the donor molecule. Thermodynamic data, such as enthalpy and entropy of formation, provide insights into the strength of the Lewis acid-base interaction.

Kinetic studies focus on the rates at which these donor-acceptor complexes form and dissociate. The lability of complexes involving Ga(III) is a known characteristic. For instance, the hexaaquagallium(III) ion exhibits a high ligand exchange rate, indicating that the bonds between the gallium center and the donor ligands are kinetically labile. science.gov This lability is a significant factor in its catalytic activity, as it allows for rapid substrate binding and product release.

A summary of predicted collision cross-section data for adducts of this compound, which can be related to the size and shape of the resulting complexes, is provided below.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 306.68788 | 142.8 |

| [M+Na]⁺ | 328.66982 | 135.6 |

| [M+NH₄]⁺ | 323.71442 | 144.1 |

| [M+K]⁺ | 344.64376 | 144.3 |

| [M-H]⁻ | 304.67332 | 144.1 |

| [M+Na-2H]⁻ | 326.65527 | 144.1 |

| [M]⁺ | 305.68005 | 141.9 |

| [M]⁻ | 305.68115 | 141.9 |

| m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu |

Application of Hard-Soft-Acid-Base (HSAB) Principles.nih.govuni.lu

The Hard-Soft-Acid-Base (HSAB) principle is a qualitative framework used to explain and predict the stability of adducts formed between Lewis acids and bases. adichemistry.com According to this principle, hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. adichemistry.com

The soft nature of GaBr₃ influences its reactivity. It will preferentially form stronger bonds with soft Lewis bases, which are typically large, polarizable, and have lower electronegativity. adichemistry.com This principle is useful in predicting the outcome of competitive reactions and in the design of catalytic systems where selective binding to a particular functional group is desired. For example, in Friedel-Crafts reactions, GaBr₃ is an effective catalyst.

Oxidative Addition Reaction Pathways.nih.govuni.lu

This compound, along with other gallium trihalides, can act as a catalyst in oxidative addition reactions of organic compounds. wikipedia.org In these reactions, a metal complex's oxidation state and coordination number increase. While the complete mechanism is not always clear due to the instability of some intermediate states, it is understood that the dimeric form of GaBr₃, Ga₂Br₆, can cleave unevenly to form ionic species that are key to its catalytic activity. wikipedia.orgfuncmater.com

The Ga(III) center, with its filled d-electron shell, is capable of accepting a variable number of ligands. wikipedia.org This flexibility allows it to facilitate the oxidative addition process and readily release the ligands under favorable conditions to regenerate the catalyst. wikipedia.org

Substitution Reactions in Organic Synthesis Contexts.wikipedia.org

This compound is employed as a catalyst in various substitution reactions within organic synthesis. wikipedia.org Its function is often analogous to that of gallium(III) chloride, although GaBr₃ can be more reactive. wikipedia.org

One notable application is in Friedel-Crafts type reactions, such as the alkylation of aromatic compounds with alkyl bromides. acs.org In these reactions, GaBr₃ acts as a Lewis acid to activate the alkyl halide, facilitating the electrophilic attack on the aromatic ring. It is also effective in catalyzing the coupling of indoles with phenylacetylene (B144264).

Furthermore, GaBr₃ can promote halocyclizations of diynes. acs.org The rate of these reactions is influenced by the halide, with the trend being I > Br > Cl. acs.org In some cases, GaBr₃ has been shown to be a more rapid promoter of these cyclizations compared to its indium(III) counterparts. acs.org The bromide ion in GaBr₃ can also be substituted by neutral ligands to form complexes of the type GaBr₃L and GaBr₃L₂. wikipedia.org

Dimer Dissociation and Ionic Species Formation (e.g., [GaBr₄]⁻, [GaBr₂]⁺, Ga₂Br₇⁻).nih.govuni.lu

In the solid state, this compound exists primarily as a dimer, Ga₂Br₆. wikipedia.org This dimeric structure features two bromine atoms bridging the two gallium centers, resulting in a distorted tetrahedral geometry around each gallium atom. wikipedia.org

In solution, and during reactions, this dimer can undergo dissociation. One significant pathway is the uneven cleavage of the dimer to form the tetrachlorogallate anion, [GaBr₄]⁻, and the [GaBr₂]⁺ cation. wikipedia.org The formation of [GaBr₄]⁻ is well-established, and crystalline salts of this tetrahedral ion can be isolated. wikipedia.org

The formation of these ionic species is crucial for the catalytic activity of this compound. The [GaBr₂]⁺ cation, being a highly electrophilic species, can play a key role in activating substrates in various organic transformations. Additionally, the formation of the intermediate halide species Ga₂Br₇⁻ has been noted, although it is less common than with gallium(III) chloride. wikipedia.org The equilibria between the dimeric form and these ionic species are influenced by the solvent and the presence of other coordinating species.

Coordination Chemistry of Gallium Iii Bromide

Formation and Characterization of Halidogallate Complexes (e.g., [GaBr₄]⁻)

Gallium(III) bromide readily reacts with bromide sources to form the tetrahedral tetrabromogallate(III) anion, [GaBr₄]⁻. wikipedia.org This complex anion can be isolated as a salt with appropriate counter-ions. For instance, the reaction of this compound with triphenylmethylphosphonium iodide in alcoholic solution yields [Ph₃PMe][GaI₄], demonstrating the formation of the analogous tetraiodogallate anion. cdnsciencepub.com Similarly, salts containing the [GaBr₄]⁻ anion are known to exist.

The formation of these halidogallate complexes is a key feature of the solution chemistry of gallium(III) halides. In solvents like nitromethane, 1:1 adducts of this compound with triarylphosphines can exist as ionic dimers, formulated as {[GaL₂Br₂]⁺[GaBr₄]⁻}. cdnsciencepub.com This formulation is supported by conductivity measurements which are consistent with 1:1 electrolytes. cdnsciencepub.com The presence of the [GaBr₄]⁻ anion in solution is a crucial aspect of the reactivity and structural diversity of this compound complexes. wikipedia.orgcdnsciencepub.com

Adduct Formation with Neutral Donor Ligands

This compound, acting as a Lewis acid, forms stable adducts with a wide range of neutral donor ligands. These reactions typically result in the formation of four-coordinate, tetrahedral complexes of the type GaBr₃L, where L is the neutral ligand. wikipedia.org

Triarylphosphine and Diphosphine Complexes

This compound forms 1:1 adducts with various triarylphosphines, such as triphenylphosphine, tri-p-tolylphosphine, and tri-p-methoxyphenylphosphine. cdnsciencepub.comresearchgate.net These complexes, with the general formula GaBr₃(PR₃), are typically crystalline solids that are stable in air. cdnsciencepub.comnih.gov Structural studies, including far-infrared spectroscopy, are consistent with monomeric, four-coordinate structures in the solid state. researchgate.netresearchgate.net The gallium-phosphorus bond in these adducts has been extensively studied using solid-state ⁶⁹/⁷¹Ga and ³¹P NMR spectroscopy, revealing important information about the electronic and structural properties of these complexes. nih.gov

With diphosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (diphos), this compound forms complexes with a GaX₃·0.5Diphos stoichiometry. cdnsciencepub.com Infrared spectra of these diphosphine complexes have been recorded and analyzed to understand their structures. researchgate.netcdnsciencepub.com

| Ligand | Complex Formula | Reference |

| Triphenylphosphine | GaBr₃(PPh₃) | cdnsciencepub.com |

| Tri-p-tolylphosphine | GaBr₃(P(p-Tol)₃) | cdnsciencepub.com |

| Tri-p-methoxyphenylphosphine | GaBr₃(P(p-Anis)₃) | cdnsciencepub.com |

| 1,2-bis(diphenylphosphino)ethane | GaBr₃·0.5(diphos) | cdnsciencepub.com |

Nitrogen-Containing Heterocyclic Ligand Adducts (e.g., Pyridine (B92270), α-Diimine)

Pyridine and other nitrogen-containing heterocyclic ligands readily coordinate to this compound. While 1:1 and 1:2 adducts can be formed with pyridine in the absence of a solvent, reaction in ethanolic solution can lead to the formation of GaBr₃(C₅H₅N)₃. cdnsciencepub.com The reaction of GaI₃(Ph₃P) with pyridine in acetone (B3395972) produces crystals of GaI₃(C₅H₅N). cdnsciencepub.com

α-Diimine ligands, such as those derived from acenaphthene (B1664957) (BIAN) and butane-2,3-diylidene (DAB), form interesting complexes with gallium(III) halides. researchgate.net For example, the reaction of GaCl₃ with Ar-BIAN (Ar = o,o'-i-Pr₂C₆H₃) can lead to the formation of the ionic complex [(Ar-BIAN)(GaCl₂)][GaCl₄]. researchgate.net A convenient method for synthesizing gallium(III) complexes with α-diimine ligands in their radical anion form involves the reaction of cobalt(II) α-diimine complexes with metallic gallium. researchgate.net This results in transmetallation and one-electron reduction of the ligand, yielding complexes like [Ga(DABMe,Mes)Cl₂] and [Ga(BIANDipp)Cl₂]. researchgate.net

| Ligand Type | Example Ligand | Complex Formula/Structure | Reference |

| Pyridine | Pyridine | GaBr₃(C₅H₅N)₃ | cdnsciencepub.com |

| α-Diimine | Ar-BIAN | [(Ar-BIAN)(GaCl₂)][GaCl₄] | researchgate.net |

| α-Diimine | DABMe,Mes | [Ga(DABMe,Mes)Cl₂] | researchgate.net |

| α-Diimine | BIANDipp | [Ga(BIANDipp)Cl₂] | researchgate.net |

Coordination with Oxygen- and Sulfur-Containing Ligands

Gallium(III), being a hard Lewis acid, has a strong affinity for hard donor atoms like oxygen. researchgate.net Consequently, it forms stable complexes with a variety of oxygen-containing ligands. For instance, the reaction of GaCl₃(Ph₃P) in acetone with dimethylsulfoxide (DMSO) results in a precipitate containing coordinated sulfoxide (B87167), as indicated by a lowering of the S-O stretching frequency in the infrared spectrum. cdnsciencepub.com this compound also forms complexes with phosphine (B1218219) oxides, such as in [(GaBr₃)₂{μ-o-C₆H₄(CH₂P(O)Ph₂)₂}]. researchgate.net In solution, this compound can exist as a DMPU (N,N'-dimethylpropyleneurea) solvated complex, [GaBr₃(DMPU)₂], with a distorted trigonal bipyramidal geometry. researchgate.net

Coordination complexes of gallium(III) with sulfur-containing ligands are also known. researchgate.net Gallium(III) tetraphenylporphyrinates containing anionic sulfur ligands have been prepared and characterized as structural models for sulfur-bound iron(III) hemes. nih.gov

Macrocyclic Chelator Interactions

Macrocyclic ligands are of significant interest in coordination chemistry due to the high thermodynamic and kinetic stability they impart to their metal complexes. acs.org Gallium(III) forms stable complexes with various macrocyclic chelators, often featuring N- and O-donor atoms. researchgate.net For example, the pentadentate macrocyclic bis-phosphinate chelator, Bn-NODP, coordinates to gallium(III) to form a neutral complex, [GaCl(Bn-NODP)], with a distorted six-coordinate environment. acs.org The macrocyclic chelator 1,4,7-triazacyclononane-1,4,7-tri(methylenephosphonic acid) (H₆NOTP) has also shown promise for chelating Ga³⁺. researchgate.net DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is another well-known chelator for Ga³⁺, forming a complex with a distorted octahedral N₄O₂ coordination sphere. nih.gov

Gallium-Gallium Bonded Compound Chemistry

While gallium is most commonly found in the +3 oxidation state, compounds containing gallium in lower oxidation states, including those with gallium-gallium bonds, can be synthesized. The reduction of gallium(III) halides is a key route to these species. For instance, the reduction of dichloro gallium(III) α-diimine complexes can lead to the formation of Ga-Ga bonded complexes. The reaction of GaCl₃ with the doubly reduced anion of certain α-diimine ligands yields complexes like [(L)˙⁻ClGaᴵᴵ–GaᴵᴵCl(L)˙⁻], where L is an α-diimine ligand. rsc.org Additionally, the anions Ga₂Br₆²⁻ and Ga₂I₆²⁻, which contain a gallium-gallium bond with gallium in a formal +2 oxidation state, are known to exist.

Synthesis and Structural Features of Digallanes

Digallanes, compounds characterized by a gallium-gallium (Ga-Ga) single bond, represent a significant area of gallium coordination chemistry. Their synthesis often begins with organogallium precursors rather than directly from gallium(III) halides. A common and versatile starting material is the tetraalkyldigallium(II) compound, R₂Ga–GaR₂ (where R = CH(SiMe₃)₂), which features a Ga-Ga bond that can be preserved during subsequent reactions. nih.govnih.govfishersci.ca

One synthetic approach involves the reaction of this digallane(4) precursor with various reagents. For example, the reaction with 1,3-diphenyltriazene results in a ligand exchange, yielding a product where the Ga-Ga bond is retained. In this resulting compound, two terminal bis(trimethylsilyl)methyl groups remain, while two chelating triazenido ligands coordinate to the gallium centers. wikipedia.org Another key precursor is the dioxane complex of tetrachlorodigallane, [dioxane₂·Ga₂Cl₄]. Its reaction with the potassium salt of a phosphine-functionalized amine (PhiPDippK) leads to the formation of the digallane [PhiPDipp(Cl)Ga]₂, which can be isolated in high yields. wikidata.org

The structural features of these digallanes are notable for their Ga-Ga bond lengths and the coordination geometry around the gallium atoms. The gallium centers typically adopt a four-coordinate, distorted tetrahedral geometry. The Ga-Ga bond lengths are influenced by the steric and electronic properties of the ligands attached.

| Digallane Compound | Starting Materials | Ga-Ga Bond Length (pm) | Reference |

|---|---|---|---|

| (H₅C₆)₂N₃Ga–Ga(R)[N₃(C₆H₅)₂] [R = CH(SiMe₃)₂] | R₂Ga–GaR₂ + 1,3-diphenyltriazene | 245.79(6) | wikipedia.org |

| [PhiPDipp(Cl)Ga]₂ | [dioxane₂·Ga₂Cl₄] + PhiPDippK | 252.83(9) and 254.62(9) | wikidata.org |

| Bis[bis(trimethylsilyl)methyl]di(μ-acetato)digallium(Ga-Ga) | R₂Ga–GaR₂ + Acetic Acid | Short Ga-Ga single bond | wikipedia.org |

The Ga–Ga bond in dicationic digallanes, such as [(L)Ga–Ga(L)]²⁺, can be remarkably short, with one reported example having a bond length of 238.22(9) pm. fishersci.ca This is shorter than many neutral digallanes, a phenomenon attributed to the contraction of gallium's orbitals due to the positive charge. fishersci.ca The steric pressure from bulky ligands can lead to longer Ga-Ga bonds, as seen in the [PhiPDipp(Cl)Ga]₂ complex. wikidata.org

Supramolecular Architectures Incorporating Ga-Ga Bonds

The robust nature of the Ga-Ga single bond allows it to serve as a fundamental building block or template for the construction of complex supramolecular structures. fishersci.ca By reacting digallium precursors with carefully chosen organic linker molecules, it is possible to direct the self-assembly of large, well-defined macrocycles and cage-like structures. nih.govnih.gov

A primary strategy involves the reaction of the tetraalkyldigallium(4) compound R₂Ga–GaR₂ [R = CH(SiMe₃)₂] with bifunctional carboxylic acids. nih.govfishersci.ca The geometry of the dicarboxylic acid linker plays a crucial role in determining the final architecture of the supramolecular assembly. For instance, the reaction with naphthalene-2,6-dicarboxylic acid produces a large, 44-atom macrocycle. fishersci.ca This structure is described as a rigid molecular square containing four Ga-Ga single bonds linked by four dicarboxylato bridges. fishersci.ca The cavity within this macrocycle is substantial, with a diameter of 1.86 nm, allowing it to encapsulate four molecules of 1,2-difluorobenzene (B135520). fishersci.ca

Similarly, using 4,4'-biphenyldicarboxylic acid as a linker with the same digallane precursor leads to the formation of a molecular box. nih.govwikipedia.org The use of other functionalized acids, such as 3- and 4-carboxyphenylthiourea, 7-azaindole-3-carboxylic acid, and 6-aminonicotinic acid, also yields macrocyclic compounds where two or four Ga-Ga bonds are bridged by the organic spacers. fishersci.ca

These reactions demonstrate a powerful method for creating large, hollow molecular structures. The resulting supramolecular aggregates can encapsulate solvent molecules like tetrahydrofuran (B95107) (THF) or dioxane within their cavities or bind them to the surface through hydrogen bonds. nih.gov In some cases, cage-like compounds with up to twelve gallium atoms have been synthesized, capable of encapsulating guest molecules. nih.gov

| Organic Linker | Resulting Supramolecular Structure | Features | Reference |

|---|---|---|---|

| Naphthalene-2,6-dicarboxylic acid | 44-atom macrocycle (Molecular Square) | Contains four Ga-Ga bonds; encapsulates four 1,2-difluorobenzene molecules. | fishersci.ca |

| 4,4'-Biphenyldicarboxylic acid | Macrocyclic Gallium Carboxylate (Molecular Box) | Four Ga-Ga bonds bridged by dicarboxylato and hydroxo ligands. | nih.govwikipedia.org |

| Carboxyphenylthiourea derivatives | Macrocycles with four or eight gallium atoms | Can encapsulate up to 12 THF molecules. | nih.govfishersci.ca |

| Phenylphosphinic acid | Dimeric tetragallium compound | Formed via substituent replacement reaction. | nih.gov |

Gallium Iii Bromide in Catalytic Transformations

Organic Catalysis Applications

Gallium(III) bromide's role as a catalyst is prominent in several key organic synthesis reactions, including the formation of carbon-carbon bonds through coupling, alkylation, and cyclization reactions. guidechem.com

GaBr₃ is an effective catalyst for the coupling of indoles with various reaction partners. It facilitates the smooth coupling of indoles with phenylacetylene (B144264), yielding 1,1-bis(1H-3-indolyl)-1-phenylethanes. guidechem.comresearchgate.net This reaction proceeds under mild conditions with a 10 mol% catalyst loading. researchgate.net

Furthermore, GaBr₃ promotes a dearomative indole (B1671886) insertion in 3-indolylmethanols. nih.gov This process chemoselectively constructs the biologically significant 3,3'-bisindole framework, which features an all-carbon quaternary center. The reaction achieves high yields (up to 99%) and demonstrates excellent (Z)-selectivity (>95:5 Z/E). nih.gov This method represents a novel strategy for indole dearomatization and a new reaction pathway for 3-indolylmethanols. nih.gov In a different application, GaBr₃ catalyzes a three-component [4+3] cycloaddition reaction involving indoles, dienes, and various carbonyl derivatives (aldehydes, ketones, or ketals) to produce cyclohepta[b]indole structures in a single step at room temperature. researchgate.netrsc.orgresearchgate.net

This compound serves as a catalyst in the alkylation of aromatic compounds using alkyl bromides, a process central to the synthesis of more complex organic molecules. guidechem.comottokemi.comottokemi.com Classic research from 1956 detailed the use of GaBr₃ in the ethylation of benzene (B151609) and toluene (B28343) with ethyl bromide. chegg.com The reaction rates and isomer distributions highlight the catalyst's activity and selectivity.

| Aromatic Substrate | Rate (L·mol⁻¹·min⁻¹) | Isomer Distribution (Toluene) |

|---|---|---|

| Benzene | 9.55 | - |

| Toluene | 23.5 | ortho: 38.3% |

| meta: 21.1% | ||

| para: 40.6% |

The α-alkenylation of esters can be achieved through a GaBr₃-catalyzed coupling reaction. researchgate.netresearchgate.net This transformation occurs between alkenyl ethers and ketene (B1206846) silyl (B83357) acetals. researchgate.netresearchgate.net The reaction accommodates a variety of alkenyl ethers, including those with both vinyl and substituted alkenyl groups, and demonstrates broad applicability with different ketene silyl acetals. researchgate.netresearchgate.net

GaBr₃ facilitates the regio- and stereoselective carbogallation of alkynes. researchgate.net This reaction involves the simple treatment of an alkyne with GaBr₃ and a ketene silyl acetal. researchgate.net The resulting alkenylgallium intermediate can be utilized in subsequent cross-coupling reactions with aryl iodides to synthesize selectively trisubstituted alkenes. researchgate.net The utility of this method was demonstrated in the total synthesis of the meroterpenoid nodosol. researchgate.net In related research, anti-carbometalation of alkynes has been achieved using GaBr₃ in combination with organosilicon nucleophiles. mdpi.com

Gallium(III) halides are effective promoters for the halocyclization of 1,6-diyne substrates, producing cyclic vinyl halides in good to excellent yields. nih.govacs.orgresearchgate.net While related π-acids like indium(III) halides can also catalyze the reaction, GaBr₃ was found to promote the cyclization at a significantly faster rate. acs.org For instance, the conversion of an N-tosylate-tethered diyne to the corresponding vinyl bromide was nearly quantitative within 30 minutes using GaBr₃. acs.org The reaction rate with gallium halides follows the trend I > Br > Cl. acs.org Under acidic conditions, the initially formed iodocyclization products can undergo an in-situ Friedel-Crafts cyclization. acs.orgresearchgate.net

| Gallium Halide (GaX₃) | Reaction Time | Product | Yield |

|---|---|---|---|

| GaBr₃ | 30 min | Vinyl Bromide | ~99% |

| GaCl₃ | 12 h (at 84°C) | Vinyl Chloride | 85% |

| GaI₃ | <10 min | Vinyl Iodide | 95% |

Carbogallation of Alkynes

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanisms underlying GaBr₃-catalyzed transformations is crucial for their optimization and further development.

Indole Coupling: In the GaBr₃-promoted dearomative indole insertion, the proposed reaction pathway involves a tandem sequence of Michael addition, C-C bond cleavage, and subsequent nucleophilic addition. nih.gov The strong Lewis acidity of GaBr₃ is considered critical for the key C-C bond cleavage step. nih.gov For the three-component [4+3] cycloaddition, the proposed mechanism begins with the nucleophilic addition of the indole's C3 position to the electrophilic aldehyde or ketone, which is activated by the gallium catalyst. rsc.org This forms an alcohol intermediate that, in the presence of the Lewis acid, generates a stabilized indolyl cation. This cation then reacts with the diene component in a stepwise cyclization event to form the final cyclohepta[b]indole product. researchgate.netrsc.orgresearchgate.net

Aromatic Alkylation: The mechanism for aromatic alkylation is understood to proceed via a Friedel-Crafts-type pathway. GaBr₃ functions as a Lewis acid, abstracting a bromide ion from the alkyl bromide to generate a highly electrophilic carbocation. This carbocation is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the alkylated product.

Halocyclization of Diynes: The proposed mechanism for the halocyclization of 1,6-diynes involves an initial activation of one of the alkyne groups by the Ga(III) halide. acs.org This is followed by a 6-exo-dig cyclization, where the second alkyne acts as the nucleophile, leading to the formation of a vinyl carbenium ion intermediate. This highly reactive intermediate is then trapped by a halide anion from the [GaX₄]⁻ complex. The final step is a protodegallation during aqueous workup, which yields the vinyl halide product. acs.org

Carbogallation of Alkynes: In carbometalation reactions involving metal halides like GaBr₃, the mechanism is believed to involve the direct activation of the alkyne by the Lewis acidic metal halide. mdpi.com Subsequently, a nucleophile, such as a ketene silyl acetal, adds to the activated alkyne. researchgate.netmdpi.com This forms a new carbon-carbon bond and a carbon-gallium bond simultaneously. researchgate.net

Role of Lewis Acidity in Reaction Initiation

The catalytic prowess of this compound is fundamentally linked to its character as a Lewis acid. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. In the context of GaBr₃, the gallium atom possesses an empty p-orbital, making it a potent electron acceptor. This Lewis acidity allows GaBr₃ to initiate reactions by coordinating with electron-rich atoms in organic substrates, such as oxygen or nitrogen. alfachemic.com

This coordination activates the substrate, making it more susceptible to nucleophilic attack. For instance, in Friedel-Crafts reactions, GaBr₃ can activate an alkyl or acyl halide, facilitating the generation of a carbocation intermediate that then undergoes electrophilic aromatic substitution. alfachemic.com The strength of the Lewis acidity can be a determining factor in the efficiency of a catalytic reaction. While GaBr₃ is considered a milder Lewis acid than aluminum bromide (AlBr₃), its specific level of acidity is often optimal for achieving high selectivity in certain organic transformations. wikipedia.org The interaction between the Lewis acidic GaBr₃ and a substrate can be influenced by the solvent and the nature of the substrate itself, allowing for fine-tuning of the reaction conditions.

Intermediate Species and Transition State Characterization

Understanding the intermediate species and transition states in GaBr₃-catalyzed reactions is crucial for elucidating reaction mechanisms and optimizing catalytic systems. In its solid state, this compound exists as a dimer, Ga₂Br₆, with bridging bromine atoms that result in a tetrahedral geometry around each gallium center. wikipedia.org In the gas phase or in non-coordinating solvents, it can exist as a trigonal planar monomer. wikipedia.org

During a catalytic cycle, GaBr₃ can form various adducts and intermediate complexes with the reactants. For example, it has been proposed that the GaBr₃ dimer can cleave unevenly to form the ionic species [GaBr₂]⁺ and [GaBr₄]⁻, which can then participate in the reaction. wikipedia.org The formation of such intermediates can be investigated using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and computational methods such as Density Functional Theory (DFT). researchgate.net These studies provide insights into the geometry and electronic structure of the transition states, which are the highest energy points along the reaction coordinate. Characterizing these transient species is often challenging due to their low stability, but it is essential for a comprehensive understanding of the catalytic mechanism. wikipedia.org For instance, DFT calculations have been employed to support a stepwise cyclization pathway in GaBr₃-catalyzed three-component reactions. researchgate.net

Comparative Catalytic Efficacy with Other Group 13 Halides (e.g., GaCl₃, AlBr₃)

The catalytic performance of this compound is often benchmarked against other Group 13 halides, particularly gallium(III) chloride (GaCl₃) and aluminum bromide (AlBr₃). The Lewis acidity of these halides generally decreases down the group (Al > Ga > In) and increases with the electronegativity of the halogen (F > Cl > Br > I). researchgate.net

Key Comparisons:

GaBr₃ vs. GaCl₃: GaBr₃ is generally a more reactive catalyst than GaCl₃. wikipedia.org However, the greater versatility of GaCl₃ sometimes makes it a more favored choice in organic synthesis. wikipedia.org The choice between GaBr₃ and GaCl₃ can depend on the specific reaction, with some reactions showing higher yields and selectivity with the bromide analogue.

GaBr₃ vs. AlBr₃: Aluminum bromide is a stronger Lewis acid than this compound. wikipedia.org This higher reactivity can be advantageous in certain reactions but can also lead to undesired side reactions and lower selectivity. The milder nature of GaBr₃ can be beneficial in reactions requiring more controlled conditions. wikipedia.org In some applications, gallium-based catalysts have been found to be more active than their aluminum congeners, a finding supported by both experimental results and DFT investigations that show lower energetic profiles for the gallium-catalyzed reactions. researchgate.netacs.orgnih.gov

The table below provides a summary of the comparative Lewis acidity and catalytic activity.

| Catalyst | Lewis Acidity Trend | General Catalytic Activity |

| AlBr₃ | Strongest | Highly reactive, can lead to side reactions |

| GaCl₃ | Intermediate | Versatile and widely used wikipedia.org |

| GaBr₃ | Milder than AlBr₃ | More reactive than GaCl₃, often with good selectivity wikipedia.org |

Emerging Catalysis Concepts: Gallium(0) and Gallium(I) Systems

While gallium(III) has been the dominant oxidation state in catalysis, recent research has explored the catalytic potential of lower-valent gallium species, specifically gallium(0) and gallium(I). acs.orgresearchgate.net These systems offer unique reactivity profiles that differ significantly from their gallium(III) counterparts.

Gallium(0) Catalysis: The first catalytic use of elemental gallium (Ga(0)) in organic synthesis was developed using a silver(I) cocatalyst, crownether ligation, and ultrasonic activation. acs.orgresearchgate.net This system was effective for carbon-carbon bond formation between allyl or allenyl boronic esters and acetals, ketals, or aminals, achieving high yields and selectivity. acs.orgresearchgate.net NMR studies revealed that transient Ga(I) species are formed in situ through the partial oxidation of Ga(0). acs.orgresearchgate.net

Gallium(I) Catalysis: Gallium(I) species are particularly intriguing due to their ambiphilic nature, possessing both a lone pair of electrons (Lewis basicity) and vacant p-orbitals (Lewis acidity). scispace.comsurfacesciencewestern.com This dual reactivity allows them to participate in a wider range of catalytic transformations. Ga(I) catalysts, generated in situ from Ga(0) or from stable Ga(I) precursors, have shown promise in C-C bond-forming reactions. acs.orgresearchgate.netscispace.com The development of stable and well-defined gallium(I) complexes is an active area of research, with the potential to unlock new catalytic applications. surfacesciencewestern.com The possibility of asymmetric catalysis using Ga(I) has also been demonstrated, opening up avenues for enantioselective synthesis. acs.orgresearchgate.netscispace.com

The exploration of these lower-valent gallium systems represents a new frontier in main-group catalysis, offering the potential for novel and efficient synthetic methodologies. acs.orgresearchgate.net

Advanced Spectroscopic Characterization Techniques for Gallium Iii Bromide Systems

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the discrete vibrational energy levels of molecules. For Gallium(III) bromide, these methods are crucial for identifying fundamental vibrational modes, determining molecular structure, and studying the nature of the gallium-bromine bond.

Infrared and particularly Far-Infrared (FIR) spectroscopy are powerful tools for investigating the vibrational modes of gallium halides. Matrix isolation is a technique where molecules are trapped in an inert solid matrix (like solid argon) at low temperatures, which allows for the study of monomeric and dimeric species that might only exist at high temperatures in the gas phase. researchgate.netmdpi.com

Far-infrared spectra of monomeric GaBr₃ isolated in solid argon have been observed. researchgate.net These studies, which include observations of isotope shifts for both gallium and bromine, have confirmed the assignment of key vibrational modes. researchgate.net The absence of the ν₁(A₁') mode in the IR spectrum is strong evidence for a planar D₃h structure for the GaBr₃ monomer. researchgate.net For the dimeric species, Ga₂Br₆, which also gets trapped in the argon matrix, the spectra are consistent with a D₂h structure. researchgate.net

In the solid state, GaBr₃ exists as a dimer, Ga₂Br₆. The vibrational analysis of its complexes, for instance with triarylphosphines, has been carried out using FIR spectroscopy in the 600-200 cm⁻¹ range. cdnsciencepub.comresearchgate.net These studies allow for the assignment of gallium-halogen stretching vibrations (ν(Ga-X)). cdnsciencepub.comresearchgate.net The number and frequencies of these vibrations provide strong evidence for the monomeric, four-coordinate structures of these complexes in the solid state. cdnsciencepub.comresearchgate.net For the tetrabromogallate(III) anion, [GaBr₄]⁻, the infrared-active t₂(ν₃) fundamental has been identified at approximately 274-275 cm⁻¹. cdnsciencepub.comrsc.org

A summary of key vibrational frequencies for GaBr₃ and related species is presented below.

| Species | Technique/Medium | Vibrational Mode (Symmetry) | Frequency (cm⁻¹) | Reference |

| GaBr₃ (monomer) | Matrix Isolation (Ar) | ν₂(A₂'') | Observed | researchgate.net |

| GaBr₃ (monomer) | Matrix Isolation (Ar) | ν₃(E') | Observed | researchgate.net |

| GaBr₃ (monomer) | Matrix Isolation (Ar) | ν₄(E') | Observed | researchgate.net |

| [GaBr₄]⁻ | Di-isopropyl ether | ν₃(t₂) | 274 | rsc.org |

| [GaBr₄]⁻ | Acetone (B3395972) Solution | ν₃(t₂) | 276 | cdnsciencepub.com |

Raman spectroscopy is complementary to IR spectroscopy and is particularly effective for studying symmetric vibrations and for analyses in aqueous solutions. In the solid state, Raman spectra can provide information about the crystalline structure and the nature of intermolecular interactions.

For this compound systems, Raman spectroscopy has been used to characterize complexes in both solid and solution phases. cdnsciencepub.com For instance, in complexes with dimethyl sulfoxide (B87167) (DMSO), Raman studies, in conjunction with IR, have been crucial in determining the correct formulation of the resulting compounds. cdnsciencepub.com Studies on related indium(III) bromide complexes with ligands like di(2-pyridyl) ketone have also utilized Raman spectroscopy to discuss the solid-state structures. rsc.org

The Raman spectrum of solid GaBr₃ shows a characteristic peak for the Ga-Br stretching mode in the 200-300 cm⁻¹ region. A specific reported value for the Ga-Br stretch is 215 cm⁻¹.

| Compound | Phase | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| GaBr₃ | Solid | Ga-Br stretching | ~200-300 | |

| GaBr₃ | Solid | Ga-Br stretching | 215 | |

| GaBr₃ | Solid | Br-Ga-Br bending | 450 |

Infrared (IR) and Far-Infrared Spectroscopy (e.g., Matrix Isolation Studies)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For gallium compounds, ⁶⁹Ga and ⁷¹Ga NMR are particularly informative, despite challenges arising from their quadrupolar nature.

Solid-state NMR (ssNMR) is an essential technique for characterizing gallium(III) halide complexes, especially for adducts with phosphorus-containing ligands like triarylphosphines (X₃Ga(PR₃)). researchgate.netresearchgate.net Both ⁶⁹Ga and ⁷¹Ga are quadrupolar nuclei (I=3/2), which means their NMR signals are broadened by interactions between the nuclear quadrupole moment and the local electric field gradient (EFG). researchgate.netpascal-man.com However, these interactions can provide rich structural information. researchgate.net

Investigations of 1:1 adducts of GaBr₃ with various triarylphosphines using ⁶⁹/⁷¹Ga and ³¹P ssNMR have been conducted at different magnetic field strengths. researchgate.net These studies allow for the determination of the ⁶⁹/⁷¹Ga nuclear quadrupolar coupling constants (Cq). For a series of X₃Ga(PR₃) adducts, the magnitude of the ⁷¹Ga quadrupolar coupling constants (Cq(⁷¹Ga)) was found to range from approximately 0.9 to 11.0 MHz. researchgate.netresearchgate.net The similarity in the ⁷¹Ga chemical shifts and quadrupolar coupling constants between different complexes can confirm similarities in their coordination spheres. rsc.org

Beyond chemical shifts, ssNMR allows for the determination of the full magnetic shielding tensor, which describes the anisotropy of the electronic shielding around a nucleus. researchgate.netscielo.br For X₃Ga(PR₃) complexes, the gallium and phosphorus magnetic shielding tensors have been determined. researchgate.netrsc.org The span of the gallium magnetic shielding tensors (the difference between the most and least shielded components) for these complexes ranges from approximately 30 to 380 ppm. researchgate.net

A trend is observed where, for a given phosphine (B1218219) ligand, the gallium nucleus is most shielded when the halogen is iodine and least shielded for chlorine, a trend attributed to the spin-orbit effects of the heavier halogen atoms. researchgate.netresearchgate.net This experimental trend is supported by DFT calculations. researchgate.net

Furthermore, the analysis of ³¹P NMR spectra, which are influenced by coupling to the gallium nuclei, allows for the determination of the signs of the quadrupolar coupling constants (Cq(⁶⁹/⁷¹Ga)). researchgate.netresearchgate.net The indirect spin-spin coupling constants, ¹J(⁶⁹/⁷¹Ga, ³¹P), and the anisotropy in this coupling, ΔJ, have also been determined from these spectra. researchgate.net The ¹J(⁷¹Ga, ³¹P) values were found to range from approximately 380 to 1590 Hz. researchgate.net

| Parameter | Value Range | Compounds | Reference |

| ⁷¹Ga Quadrupolar Coupling Constant (Cq) | 0.9 - 11.0 MHz | X₃Ga(PR₃) adducts | researchgate.netresearchgate.net |

| Gallium Magnetic Shielding Tensor Span | 30 - 380 ppm | X₃Ga(PR₃) adducts | researchgate.net |

| ¹J(⁷¹Ga, ³¹P) Coupling Constant | 380 - 1590 Hz | X₃Ga(PR₃) adducts | researchgate.net |

Solid-State ⁶⁹/⁷¹Ga and ³¹P NMR Investigations

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species that possess unpaired electrons, such as free radicals and many transition metal ions. wikipedia.orgbruker.com Gallium in its +3 oxidation state has a d¹⁰ electronic configuration and is therefore diamagnetic, making it EPR-silent.

However, EPR spectroscopy can be a vital tool for studying reactions involving this compound where radical species are generated or involved. wikipedia.orgscielo.org For example, if GaBr₃ were used in a reaction that proceeds via a radical mechanism, EPR could be used to detect and identify the radical intermediates formed during the reaction. wikipedia.org The technique provides information on the radical's geometry and the orbital of the unpaired electron. wikipedia.org

While direct EPR studies on radicals generated from GaBr₃ are not widely reported, the technique has been used to characterize radical anions of larger gallium(III)-containing complexes. For instance, intense EPR signals have been observed for the radical anion Pc³⁻ in tetrabutylammonium (B224687) salts of gallium(III) phthalocyanine, [Ga(Pc³⁻)Cl₂]²⁻. dntb.gov.ua This demonstrates that Ga(III) can be a constituent of a larger paramagnetic species that is amenable to study by EPR, providing a potential avenue for investigating radical reaction pathways involving gallium compounds.

Theoretical and Computational Studies on Gallium Iii Bromide Chemistry

Quantum-Chemical Approaches (e.g., Ab initio, Density Functional Theory (DFT))

Quantum-chemical methods are instrumental in understanding the fundamental aspects of gallium(III) bromide chemistry. Both ab initio and Density Functional Theory (DFT) approaches have been employed to study its structure, bonding, and reactivity.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been used to perform geometry optimizations and calculate vibrational frequencies for gallium(III) species. For instance, calculations on gallium(III) water clusters, such as [Ga(OH₂)₆]³⁺, have been conducted at the Hartree-Fock and second-order Møller-Plesset levels of theory to understand its hydration and coordination in aqueous solutions. researchgate.net These calculations help in assigning experimentally observed Raman and infrared spectra. researchgate.netresearchgate.net

Density Functional Theory (DFT) has become a widely used tool for studying gallium compounds due to its balance of computational cost and accuracy. worldscientific.comsciforum.net DFT calculations, often using hybrid functionals like B3LYP, have been applied to a range of systems involving this compound, from simple donor-acceptor complexes to more complex reaction mechanisms. researchgate.netsciforum.net For example, DFT has been used to investigate the structural features of gallium(III) complexes and to confirm energetic profiles of catalytic reactions, providing a deeper understanding of their stability and reactivity. mdpi.comresearchgate.net These computational approaches are crucial for interpreting experimental data and predicting the behavior of new this compound-based systems.

Prediction and Analysis of Molecular and Electronic Structures

Computational methods are highly effective in predicting and analyzing the molecular and electronic structures of this compound and its derivatives. In its monomeric form, GaBr₃ is predicted to have a trigonal planar geometry. wikipedia.org However, it readily dimerizes to form Ga₂Br₆, where the geometry around each gallium atom becomes approximately tetrahedral. wikipedia.org

Theoretical calculations can provide detailed information about bond lengths, bond angles, and charge distributions. For instance, computational studies on GaBr₃ clusters show that the gallium atom is bonded to four bromine atoms in edge-sharing tetrahedra, with varying Ga-Br bond lengths. materialsproject.org

The electronic structure of gallium(III) complexes, which dictates their chemical behavior, can also be elucidated. The electronic configuration of gallium ([Ar] 3d¹⁰ 4s² 4p¹) below the valence electrons allows for potential d-π bonding with ligands. wikipedia.org DFT calculations have been used to analyze the frontier molecular orbitals (HOMO and LUMO) of gallium complexes, which is essential for understanding their spectroscopic properties and reactivity. nih.govacs.org For example, the calculated electronic structures of gallium protoporphyrin-IX help explain its experimentally observed optical spectra. acs.org

Computational Studies of Donor-Acceptor Complex Properties

This compound is a Lewis acid and readily forms donor-acceptor complexes with various Lewis bases (donors). wikipedia.org Computational chemistry is a powerful tool for investigating the properties of these complexes. mdpi.com

Quantum-chemical calculations, including both ab initio and DFT methods, have been used to study the structural characteristics and vibrational spectra of complexes formed between gallium halides and donors like pyridine (B92270). researchgate.net These studies reveal that the formation of a complex, such as GaX₃Py, can lead to changes in the electronic structure of the donor molecule. researchgate.net

The strength of the donor-acceptor interaction can be evaluated computationally. researchgate.net Theoretical methods allow for the calculation of interaction energies, which provides a quantitative measure of the stability of the complex. For example, DFT calculations have been used to study the interaction between GaBr₃ and various ligands, helping to understand the nature of the bonding and the factors that influence complex stability. soton.ac.uk These computational insights complement experimental techniques like NMR spectroscopy in characterizing the behavior of these complexes in solution. researchgate.net

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry plays a crucial role in elucidating the detailed mechanisms and energetics of reactions involving this compound. By mapping out the potential energy surface (PES) for a reaction, chemists can identify intermediates, transition states, and the energy barriers that govern the reaction rate. sciforum.netrsc.org

DFT calculations are frequently used to explore reaction pathways. For instance, in catalytic cycles, computational models can help to understand how GaBr₃ activates substrates and facilitates bond formation. researchgate.net The calculated energetic profiles can reveal the lowest energy pathway and explain the observed product distribution. researchgate.net

For example, computational studies on Sₙ2 reactions have used DFT to analyze the effect of the solvent on the potential energy surface and the stability of reaction intermediates. sciforum.net Similar approaches can be applied to reactions catalyzed by GaBr₃, providing a step-by-step understanding of the reaction mechanism. This includes identifying key transition states and calculating their activation energies, which are critical for predicting reaction kinetics. mdpi.com

Advanced Research Applications of Gallium Iii Bromide

Precursor in the Synthesis of Diverse Gallium Compounds

Gallium(III) bromide is a fundamental starting material for the synthesis of a wide array of gallium compounds, particularly in the field of organometallic chemistry. wikipedia.orgresearchgate.net Organogallium compounds can be synthesized through methods like transmetalation, for instance, by reacting gallium metal with dimethylmercury, or more commonly, by using organolithium or Grignard reagents with gallium halides like GaCl₃ or GaBr₃. wikipedia.org

The reactivity of GaBr₃ allows for the creation of various organogallium complexes. For example, it reacts with (2,6-dimesitylphenyl)lithium to produce bis(dimesitylphenyl)gallium bromide. researchgate.net It is also instrumental in the carbogallation of alkynes, where GaBr₃, alkynes, and ketene (B1206846) silyl (B83357) acetals react to form alkenylgallium compounds. researchgate.net These resulting compounds are valuable intermediates for synthesizing trisubstituted alkenes via subsequent cross-coupling reactions with aryl iodides. researchgate.net

Furthermore, GaBr₃ serves as a precursor for the formation of gallium cluster compounds. wikipedia.org Metastable solutions of gallium(I) halides, which can be derived from gallium(III) halides, are used to create numerous gallium cluster compounds. wikipedia.org The synthesis and structural analysis of organogallium complexes with Ga-Ga bonds have been a significant area of research, with preparation methods including the reductive coupling of organogallium(III) halides. thieme-connect.de this compound is also used to synthesize other gallium compounds like Gallium(III) trifluoromethanesulfonate. chemicalbook.com

Applications in High-Purity Crystal Growth for Advanced Materials

High-purity this compound is utilized in crystal growth applications, which are crucial for the semiconductor and optics industries. americanelements.comnanochemazone.com Ultra-high purity grades of metal bromides, including GaBr₃, are sought after because they improve both the optical quality and the utility of the resulting crystals as scientific standards. americanelements.comnanochemazone.com The growth of large, high-purity single crystals is essential for developing materials like the all-inorganic semiconducting perovskite Cesium Lead Bromide (CsPbBr₃), which is used in ionizing radiation detection. labapress.com

While specific methodologies detailing the use of GaBr₃ in the growth of particular crystals are proprietary or less common in open literature than for its chloride counterpart, its role as a high-purity gallium source is acknowledged. americanelements.comwikipedia.org The principles of crystal growth for advanced materials like Gallium Arsenide (GaAs), Gallium Nitride (GaN), and Gallium Oxide (Ga₂O₃) underscore the importance of high-purity precursors. wikipedia.orgnovelcrystal.co.jppowerwaywafer.comcompoundsemiconductor.net Techniques such as the Vertical Bridgman (VB) method, Liquid Encapsulated Czochralski (LEC) method, and Hydride Vapor Phase Epitaxy (HVPE) are employed to produce large, high-quality single crystals for electronic and optoelectronic devices. wikipedia.orgnovelcrystal.co.jppowerwaywafer.comcompoundsemiconductor.net The availability of high-purity GaBr₃ is a contributing factor to the research and development of these advanced materials. americanelements.com

Role as a Chemical Intermediate in Specialized Manufacturing Processes

This compound functions as a critical chemical intermediate and catalyst in several specialized manufacturing processes, primarily in organic synthesis. wikipedia.orgfishersci.be It is recognized as a Lewis acid, although milder than aluminum bromide (AlBr₃), which allows it to catalyze various organic reactions. wikipedia.org

One notable application is its use as a catalyst for the alkylation of aromatic compounds with alkyl bromides at low temperatures. samaterials.com It also effectively catalyzes the coupling reaction of indoles with phenylacetylene (B144264) to produce 1,1-bis(1H-3-indolyl)-1-phenylethanes, which are biologically relevant compounds. chemicalbook.com Additionally, GaBr₃ can catalyze the coupling of alkenyl ethers with ketene silyl acetals, leading to the α-alkenylation of esters. researchgate.net

In these catalytic roles, GaBr₃ facilitates the formation of carbon-carbon bonds by activating substrates. ed.ac.uk As a Lewis acid, it can cleave bonds and generate reactive intermediates like oxocarbenium ions. ed.ac.uk Although it is sometimes less favored than the more versatile Gallium(III) chloride due to its higher reactivity, its catalytic activity is essential for specific synthetic pathways. wikipedia.orgfuncmater.com

Q & A

Q. What are the established methods for synthesizing and purifying GaBr₃, and how do experimental conditions influence its dimeric structure?

GaBr₃ is typically synthesized via direct reaction of gallium metal with bromine gas under controlled anhydrous conditions. The dimeric form (Ga₂Br₆) is stabilized in the solid state due to bridging bromine ligands, which can be confirmed using X-ray diffraction (XRD) . Purification often involves sublimation at elevated temperatures (~200–250°C) under vacuum to remove unreacted bromine or impurities. Moisture must be rigorously excluded to prevent hydrolysis, which produces HBr and gallium oxides. Experimental variables such as temperature, reaction time, and stoichiometry directly impact crystallinity and dimer-monomer equilibrium .

Q. What safety protocols are critical when handling GaBr₃ in laboratory settings?

GaBr₃ is highly moisture-sensitive and reacts exothermically with water, necessitating use in inert-atmosphere gloveboxes or Schlenk lines. Key safety measures include:

- Personal Protective Equipment (PPE): Chemically resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats .

- Ventilation: Local exhaust systems to prevent inhalation of dust or vapors .

- Emergency Procedures: Immediate flushing with water for skin/eye contact and access to emergency showers/eyewash stations .

- Storage: Sealed containers under dry argon or nitrogen, away from oxidizers .

Advanced Research Questions

Q. How does GaBr₃ compare to other Lewis acids (e.g., AlBr₃, GaCl₃) in catalytic applications, and what mechanistic insights inform its selectivity?

GaBr₃ is a milder Lewis acid than AlBr₃ (lower electrophilicity) but more reactive than GaCl₃ due to bromide’s polarizability. This balance enables selective activation of substrates in Friedel-Crafts alkylation and glycosylation reactions without excessive side reactions. For example, in glycosylation, GaBr₃’s moderate acidity facilitates oxocarbenium ion formation while minimizing glycoside hydrolysis . Mechanistic studies using NMR or DFT calculations can reveal coordination modes and transition states, guiding catalyst design .

Q. What analytical techniques are most effective for characterizing GaBr₃ purity and structural integrity?

- XRD: Confirms crystalline structure and dimeric Ga₂Br₆ formation .

- Thermogravimetric Analysis (TGA): Assesses thermal stability and sublimation efficiency.

- ¹H/¹³C NMR (in CDCl₃): Detects residual solvents or hydrolysis byproducts (e.g., HBr).

- Elemental Analysis: Validates stoichiometric Br/Ga ratios (±1% tolerance) .

- Raman Spectroscopy: Identifies vibrational modes of Ga-Br bonds (e.g., peaks at 200–300 cm⁻¹) .

Q. How can researchers resolve contradictions in reported reactivity data for GaBr₃, particularly in solvent-dependent reactions?

Discrepancies often arise from solvent coordination effects. For instance, GaBr₃ may act as a stronger Lewis acid in non-polar solvents (e.g., toluene) due to reduced solvation, whereas polar solvents (e.g., acetonitrile) weaken its acidity. Systematic studies comparing solvent dielectric constants and donor numbers are essential. Contradictions in catalytic performance (e.g., yields in alkylation) should be addressed by replicating conditions (temperature, moisture levels) and using internal standards (e.g., mesitylene) for quantitative NMR analysis .

Q. What environmental and toxicological considerations apply to GaBr₃ disposal in academic labs?

While GaBr₃’s eco-toxicity data are limited, its hydrolysis products (HBr, Ga³⁺ salts) require neutralization before disposal. Recommended steps:

Hydrolyze small quantities in ice-cold water under fume hoods to control HBr release.

Neutralize with sodium bicarbonate to pH 6–3.

Precipitate gallium as Ga(OH)₃ using NH₄OH, then filter and dispose as heavy metal waste .

Document compliance with local regulations (e.g., EPA 40 CFR) and institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.